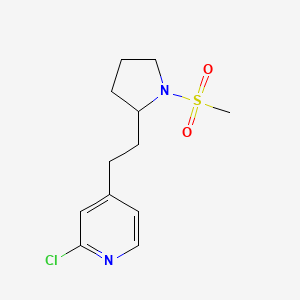
(2-Bromo-5-ethoxy-4-methylphenyl)methanol
Descripción general
Descripción
(2-Bromo-5-ethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H13BrO2 and a molar mass of 245.11 g/mol . It is a derivative of phenol, featuring a bromine atom, an ethoxy group, and a methyl group attached to the benzene ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-ethoxy-4-methylphenyl)methanol typically involves a multi-step reaction. One common method starts with ethyl 2-bromo-5-ethoxy-4-methylbenzoate as the precursor. The reaction proceeds as follows :
Stage 1: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is treated with diisobutylaluminium hydride (DIBAL) in diethyl ether and toluene at 0°C for approximately 10 minutes.
Stage 2: The reaction mixture is then treated with water, ethyl acetate, and wet silica gel at 0°C for about 15 minutes. The resulting slurry is filtered, and the organic phase is dried over sodium sulfate, filtered, and concentrated.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding ethoxy-methylphenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Forms ethoxy-methylphenylmethanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-5-ethoxy-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-5-methoxy-4-methylphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Bromo-5-ethoxy-4-methylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-Bromo-5-ethoxy-4-methylphenyl)methanol is unique due to the presence of both the ethoxy and bromine substituents on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
(2-bromo-5-ethoxy-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-5,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOCAFRQIHIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

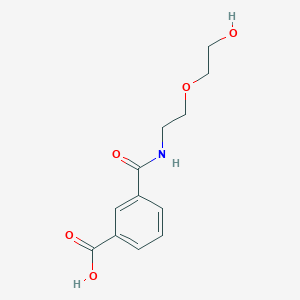
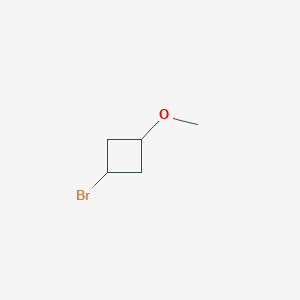
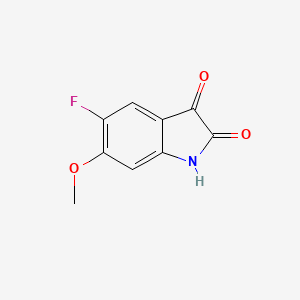
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)

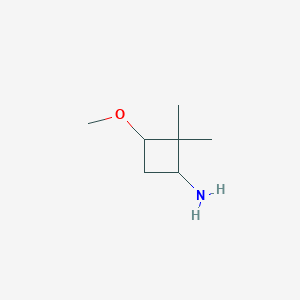
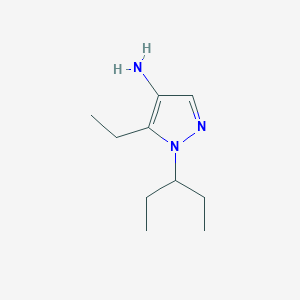
![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
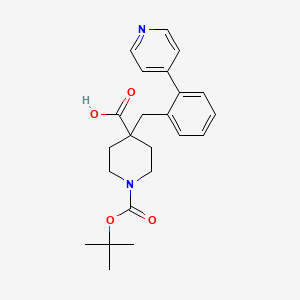
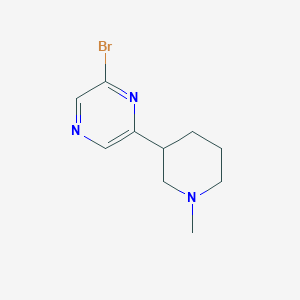
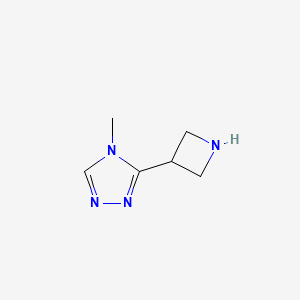
![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)
